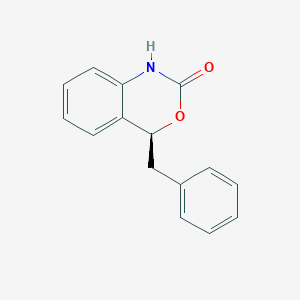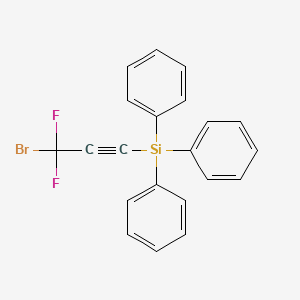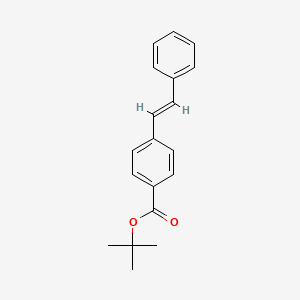![molecular formula C25H34O2 B14186190 Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- CAS No. 847502-74-3](/img/structure/B14186190.png)
Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a phenol group and a cyclohexyl group, making it a versatile compound in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- typically involves the reaction of phenol with a suitable alkylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and consistent quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclohexyl group may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobic interactions and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-isopropylidenedi- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis- (Bisphenol F): Used in the manufacture of epoxy resins and as a hardener in adhesives.
Phenol, 4,4’-cyclohexylidenebis-: Utilized in the production of high-performance polymers and materials.
Uniqueness
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- stands out due to its unique combination of a phenol group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.
Eigenschaften
CAS-Nummer |
847502-74-3 |
|---|---|
Molekularformel |
C25H34O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)-4-(2,2,6-trimethylcyclohexyl)butan-2-yl]phenol |
InChI |
InChI=1S/C25H34O2/c1-18-6-5-16-24(2,3)23(18)15-17-25(4,19-7-11-21(26)12-8-19)20-9-13-22(27)14-10-20/h7-14,18,23,26-27H,5-6,15-17H2,1-4H3 |
InChI-Schlüssel |
YIKORCMNUBEWCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)



![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
